Product packaging for Dimetan(Cat. No.:CAS No. 122-15-6)

Dimetan

Cat. No.: B093608
CAS No.: 122-15-6
M. Wt: 211.26 g/mol
InChI Key: ITEQSCBLCCNACE-UHFFFAOYSA-N
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Description

Dimetan is an organocarbamate compound known chemically as Dimethylcarbamic acid 5,5-dimethyl-3-oxo-1-cyclohexen-1-yl ester (CAS Registry Number: 122-15-6) . It is supplied as a solid, with crystals that melt between 45-46°C . This compound is primarily used in scientific research as an insecticide, specifically as an aphicide . Its main mechanism of action is as a cholinesterase inhibitor, which is similar to the action of physostigmine . By inhibiting the cholinesterase enzyme, this compound disrupts nerve function in insects, making it a valuable compound for studies in entomology and neurotoxicology. Researchers utilize this compound to investigate the effects of cholinesterase inhibition and to explore insect control methods. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO3 B093608 Dimetan CAS No. 122-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5,5-dimethyl-3-oxocyclohexen-1-yl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2)6-8(13)5-9(7-11)15-10(14)12(3)4/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEQSCBLCCNACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)OC(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041872
Record name Dimetan
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

122-15-6
Record name Dimetan
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Record name Dimetan
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Record name Dimetan
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Record name 5,5-dimethyl-3-oxocyclohex-1-enyl dimethylcarbamate
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Record name DIMETAN
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Mechanistic Elucidation of Dimetan S Insecticidal Action

Cholinesterase Inhibition: Molecular and Biochemical Basis

The insecticidal activity of Dimetan is a direct result of its ability to inhibit cholinesterase enzymes, particularly acetylcholinesterase (AChE). iarc.fr This inhibition disrupts the normal function of the nervous system, which is the biochemical basis of its toxicity. nih.gov

This compound, characteristic of carbamate (B1207046) insecticides, functions by binding to the active site of the acetylcholinesterase enzyme. nih.goviarc.fr This interaction involves the formation of an unstable complex between this compound and the enzyme. The process, known as carbamoylation, occurs when the this compound molecule acylates a serine hydroxyl group within the enzyme's active site. ncfh.org The efficacy of this inhibition is dependent on the initial coupling of the enzyme-inhibitor complex, which precedes the carbamoylation step. scielo.brresearchgate.net

FeatureDescription
Target Enzyme Acetylcholinesterase (AChE) iarc.fr
Binding Site Enzyme Active Site nih.goviarc.fr
Molecular Process Carbamoylation of the active site's serine residue ncfh.org
Resulting Complex Unstable carbamyl-acetylcholinesterase complex iarc.frncfh.org

A defining characteristic of the action of this compound and other N-methyl carbamates is the reversible nature of the acetylcholinesterase inhibition. nih.goviarc.frncfh.org Unlike organophosphate insecticides which cause essentially irreversible phosphorylation of the enzyme, carbamates form a carbamyl-enzyme complex that is unstable and can dissociate. ncfh.orgscielo.brresearchgate.net This lability means that the inhibition is temporary, and the enzyme can eventually be regenerated and recover its function. iarc.frscielo.br The rate of dissociation of the carbamylated enzyme is significantly faster than that of a phosphorylated enzyme. ncfh.org

CharacteristicReversible Inhibition (this compound/Carbamates)Irreversible Inhibition (Organophosphates)
Bond Nature Forms a reversible, unstable bond with AChE. iarc.frscielo.brForms a stable, covalent bond with AChE. scielo.brresearchgate.net
Enzyme Complex Carbamyl-acetylcholinesterase. ncfh.orgPhosphoryl-acetylcholinesterase. ncfh.org
Duration of Effect Clinical effects are generally shorter-lived. ozemedicine.comInhibition is long-lasting, often requiring synthesis of new enzyme. ozemedicine.com
Enzyme Regeneration Spontaneous dissociation allows for enzyme recovery. ncfh.orgEnzyme regeneration is extremely slow or negligible. scielo.br

Neurophysiological Consequences in Target Organisms

The inhibition of AChE by this compound sets off a cascade of events at the neurophysiological level, culminating in the death of the insect. nih.gov

The primary function of acetylcholinesterase is to break down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, which terminates the signal and allows the neuron or muscle cell to relax. nih.goviarc.fr By inhibiting AChE, this compound prevents this crucial hydrolysis step. iarc.fr Consequently, acetylcholine accumulates and its concentration rises to excessive levels at neuromuscular junctions and in autonomic and central nervous system synapses. nih.govncfh.orgozemedicine.com This buildup of ACh leads to the overstimulation of both nicotinic and muscarinic acetylcholine receptors, resulting in profound synaptic dysregulation. iarc.frncfh.org

The excess acetylcholine in the synapse continually stimulates the postsynaptic receptors. nih.goviarc.fr This leads to a state of uncontrolled and continuous nerve impulse transmission. nih.gov As a result, muscles are unable to relax after contraction, leading to tremors, fasciculations (muscle twitches), and eventually paralysis. nih.goviarc.fr The constant firing of nerve impulses disrupts the coordinated function of the nervous system, which is essential for an organism's life-sustaining activities, ultimately causing the insect's death. iarc.fr

Biotransformation and Metabolic Pathways of Dimetan

Role of Specific Enzyme Systems in Xenobiotic Metabolism

The metabolism of xenobiotics is a multi-phase process orchestrated by a suite of specialized enzyme systems. For carbamates like Dimetan, these enzymatic reactions are crucial for detoxification. The metabolism is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions. researchgate.net

Phase I Metabolism: The primary goal of Phase I is to introduce or expose polar functional groups on the xenobiotic molecule. researchgate.net

Cytochrome P450 Monooxygenases (CYPs or P450s): This superfamily of heme-containing enzymes is a cornerstone of Phase I metabolism, responsible for a wide array of oxidative reactions. nih.govacs.org In the context of carbamates, CYPs can catalyze various transformations, such as hydroxylation of the molecule's ring or alkyl side chains, and N-demethylation of the carbamate (B1207046) group. These oxidative modifications increase the water solubility of the compound and can create new sites for subsequent conjugation reactions. researchgate.netacs.org

Flavin-Containing Monooxygenases (FMOs): Alongside CYPs, FMOs are another major class of oxidative enzymes involved in Phase I metabolism. They are particularly important in the metabolism of compounds containing nitrogen and sulfur atoms and can contribute to the sulfoxidation of certain carbamates. nih.govcapes.gov.br

Carboxylesterases (CarE): As mentioned, these hydrolases are pivotal for the initial cleavage of the carbamate ester bond, representing a major detoxification pathway. researchgate.netbiodiversitylibrary.org

Phase II Metabolism: Following functionalization by Phase I enzymes, the modified metabolites undergo conjugation in Phase II. This involves coupling the metabolite with an endogenous polar molecule, which drastically increases its water solubility and facilitates its excretion from the organism. inchem.org

Glutathione (B108866) S-Transferases (GSTs): GSTs are a key family of Phase II enzymes that catalyze the conjugation of electrophilic compounds with the endogenous antioxidant glutathione (GSH). mdpi.comnih.govnih.gov The resulting glutathione conjugates are highly water-soluble and are readily eliminated from the body. nih.gov This pathway is a critical defense mechanism against a vast number of toxic xenobiotics. nih.govkglmeridian.com

Table 1: Key Enzyme Systems in this compound Metabolism

Metabolic PhaseEnzyme SystemPrimary Function in Carbamate Metabolism
Phase ICarboxylesterases (CarE)Hydrolysis of the carbamate ester bond (detoxification).
Phase ICytochrome P450s (CYP)Oxidation (e.g., hydroxylation, N-demethylation) of the parent compound or its metabolites.
Phase IFlavin-Containing Monooxygenases (FMO)Oxidation of heteroatoms (N, S) within the molecule.
Phase IIGlutathione S-Transferases (GST)Conjugation of electrophilic metabolites with glutathione for enhanced water solubility and excretion.

Formation and Fate of Primary and Secondary Metabolites

The biotransformation of this compound results in the formation of a series of metabolites with progressively increased polarity.

Primary Metabolites: The initial enzymatic attack, predominantly hydrolysis by carboxylesterases, breaks down this compound into its primary metabolites. Based on its chemical structure, (5,5-dimethyl-3-oxocyclohex-1-enyl) N,N-dimethylcarbamate, the primary metabolites are 5,5-dimethylcyclohex-1-ene-1,3-dione (the cyclic alcohol moiety) and unstable N,N-dimethylcarbamic acid . nih.govinchem.org The latter quickly decomposes into carbon dioxide and dimethylamine . inchem.org Additionally, Phase I oxidative reactions catalyzed by CYPs can produce hydroxylated versions of the parent molecule before hydrolysis occurs. researchgate.net

Secondary Metabolites: The primary metabolites, particularly the hydroxylated products, serve as substrates for Phase II conjugation enzymes. inchem.org These reactions lead to the formation of secondary metabolites, which are highly water-soluble and readily excretable. Common conjugation reactions include the formation of glucuronides, sulfates, and glutathione conjugates. inchem.org The fate of these conjugated metabolites is elimination from the organism, typically via urine or feces, thus completing the detoxification process. nih.goviarc.fr

Comparative Metabolic Studies Across Insect Species

The efficacy of an insecticide can vary significantly among different insect species, a phenomenon largely attributable to differences in their metabolic capabilities. nih.govnih.gov While specific comparative metabolic studies on this compound across various insect species are not extensively documented, the principles of insecticide metabolism allow for informed inferences.

Different insect species possess varying levels and isoforms of key metabolic enzymes like CYPs, GSTs, and carboxylesterases. biodiversitylibrary.orgwgtn.ac.nz For example, an insect species with a higher intrinsic activity or a greater inducibility of carboxylesterases that efficiently hydrolyze this compound would likely exhibit higher tolerance to the insecticide. biodiversitylibrary.org Similarly, variations in the oxidative capacity of cytochrome P450 enzymes can lead to different rates of detoxification or, in some cases, metabolic activation of a pesticide. acs.orgwgtn.ac.nz

These species-specific differences in enzyme profiles are often the basis for the development of insecticide resistance, where populations of a target pest evolve enhanced metabolic detoxification pathways. acs.org Therefore, the metabolic fate and, consequently, the insecticidal activity of this compound are expected to differ between species such as a lepidopteran larva versus a dipteran fly, reflecting their unique enzymatic arsenals shaped by evolutionary pressures. wgtn.ac.nzfrontiersin.org

Table 2: Conceptual Framework for Comparative Metabolism of this compound in Insects

Metabolic FactorPotential Impact on Insect Species A (e.g., High Tolerance)Potential Impact on Insect Species B (e.g., High Susceptibility)
Carboxylesterase (CarE) ActivityHigh levels of CarE rapidly hydrolyze and detoxify this compound.Low levels of CarE lead to slower hydrolysis and prolonged toxic action.
Cytochrome P450 (CYP) ActivityEfficient CYP-mediated oxidation to readily excretable metabolites.Inefficient or slow oxidative metabolism.
Glutathione S-Transferase (GST) ActivityRapid conjugation of metabolites, facilitating quick elimination.Slower conjugation, leading to potential accumulation of reactive intermediates.

Environmental Dynamics and Degradation of Dimetan

Abiotic Degradation Pathways and Kinetics

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through reactions with water (hydrolysis) and light (photolysis).

Hydrolysis: Influence of pH, Temperature, and Water Matrices

Hydrolysis is a primary chemical degradation pathway for many carbamate (B1207046) insecticides, with the rate of this reaction being highly dependent on pH. Carbamate esters are susceptible to hydrolysis, which breaks the ester bond. This process is generally catalyzed by acidic or, more significantly, alkaline (basic) conditions. google.com

For Dimetan specifically, literature suggests it is susceptible to hydrolytic degradation, particularly in alkaline environments. This is supported by observations of reduced field efficacy in alkaline soils, which is attributed to the breakdown of the carbamate group. The synthesis of this compound also requires anhydrous (water-free) conditions to prevent the hydrolysis of reactants, further indicating the compound's reactivity with water.

Photolysis: Photochemical Transformation Mechanisms and Catalytic Effects

Photolysis, or photodegradation, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. scispace.com This can be a significant degradation pathway for pesticides present on soil surfaces or in clear, shallow waters. The process can occur directly, when the chemical itself absorbs light energy, or indirectly, through reactions with other light-activated molecules in the environment. scispace.com

There is no specific information available in the scientific literature detailing the photolysis of this compound. Studies on its photochemical transformation mechanisms, the resulting degradation products, degradation rates under various light conditions, or the potential for catalytic effects (where other substances accelerate the photodegradation) have not been identified.

Biotic Degradation Processes in Environmental Compartments

Biotic degradation is the breakdown of substances by living organisms, primarily microorganisms like bacteria and fungi. scispace.com This is often the most significant pathway for the removal of organic pesticides from soil and water. frontiersin.org

Microbial Degradation in Soil and Aquatic Ecosystems

Microorganisms can use pesticides as a source of carbon and nutrients, breaking them down through enzymatic processes. frontiersin.org The rate and extent of microbial degradation depend on numerous factors, including the chemical structure of the pesticide, soil type, temperature, moisture, pH, and the presence of a microbial community adapted to the compound. mdpi.com

While microbial degradation is a known and crucial process for many carbamate pesticides, no specific studies documenting the microbial degradation of this compound in either soil or aquatic ecosystems were found in the available literature. Research identifying the rate of its breakdown by soil or water microflora has not been published.

Identification of Microbial Species and Associated Pathways

The isolation and identification of specific microbial species capable of degrading a pesticide are key to understanding its environmental fate and developing potential bioremediation strategies. frontiersin.org For many pesticides, specific bacterial and fungal strains have been identified that can metabolize the compounds through defined enzymatic pathways. frontiersin.orgmdpi.com

As no studies on the microbial degradation of this compound were located, there is consequently no information available on microbial species that can break it down or the specific metabolic pathways involved in its biodegradation.

Environmental Distribution and Persistence

A pesticide's persistence, often measured by its half-life (the time it takes for 50% of the initial amount to degrade), determines how long it remains in the environment after application. orst.edu Persistence is influenced by the combined rates of all abiotic and biotic degradation processes. The distribution of a chemical in the environment, such as its tendency to adsorb to soil or remain in water, is governed by its physicochemical properties. eawag.ch

This compound has a water solubility of 3.15 g/100 mL (31,500 mg/L) at 20°C and a calculated logP (octanol-water partition coefficient) of 1.2 to 2.3, which suggests moderate water solubility and a moderate tendency to adsorb to organic matter in soil. drugfuture.comechemi.com The structural rigidity conferred by its cyclohexenone ring may contribute to enhanced environmental persistence compared to other carbamates with more flexible structures. One analysis of field studies noted a "30-day half-life" in the context of its residual activity against certain insects, but this reflects its efficacy duration rather than its environmental persistence half-life (DT50) in soil or water. orst.edu

Detailed studies quantifying the persistence of this compound in various environmental compartments (soil, water, sediment) and its potential for leaching or runoff are not available in the reviewed literature.

Soil Adsorption, Desorption, and Leaching Potential

The mobility of this compound in the soil environment is largely governed by the processes of adsorption, desorption, and subsequent leaching. Adsorption refers to the binding of the chemical to soil particles, which reduces its concentration in the soil water and thereby limits its movement. Desorption is the reverse process, where the chemical is released from soil particles back into the soil solution. Leaching is the downward movement of the chemical through the soil profile with percolating water.

The tendency of a compound to adsorb to soil is often quantified by the soil adsorption coefficient (Kd) or, more commonly, the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com The Koc normalizes the adsorption for the organic carbon content of the soil, as this is the primary binding site for many organic chemicals. chemsafetypro.com A high Koc value indicates strong adsorption and low mobility, whereas a low Koc value suggests weak adsorption and a higher potential for leaching. chemsafetypro.com

Direct experimental studies detailing the Freundlich adsorption constant (Kf) or Koc for this compound are not widely available in peer-reviewed literature. However, its behavior can be inferred from its physicochemical properties, particularly its octanol-water partition coefficient (logP or log Kow). The logP value provides insight into a chemical's lipophilicity, or its affinity for fatty, organic-like environments over water. There is a strong correlation between a high logP value and a high Koc value.

This compound is reported to have a moderate lipophilicity, with a logP value of 2.3. This value suggests a balance between water solubility and affinity for organic matter, which in turn influences its soil adsorption and bioavailability. The structural rigidity conferred by its cyclohexenone ring may also contribute to its environmental persistence.

Table 1: Physicochemical Properties of this compound Relevant to Soil Mobility

PropertyValueImplication for Soil DynamicsSource
logP (Octanol-Water Partition Coefficient) 2.3Indicates moderate lipophilicity, suggesting a balance between soil adsorption and mobility in water.

Table 2: General Relationship between Soil Adsorption Coefficient (Koc) and Leaching Potential

Koc Value RangeLeaching Potential ClassificationExpected Behavior
< 50 Very HighVery weakly adsorbed; moves readily with soil water.
50 - 150 HighWeakly adsorbed; significant movement possible.
150 - 500 ModerateModerately adsorbed; some movement possible.
500 - 2000 LowStrongly adsorbed; movement is limited.
> 2000 Very Low / ImmobileVery strongly adsorbed; movement is negligible.

Volatilization Rates and Atmospheric Transport

Volatilization is the process by which a substance transitions from a solid or liquid state into a gaseous state, allowing it to enter the atmosphere. The potential for a pesticide to volatilize from soil or plant surfaces is primarily determined by its vapor pressure and its Henry's Law constant.

Vapor Pressure: This is a measure of a substance's tendency to evaporate. A higher vapor pressure leads to a higher rate of volatilization.

Henry's Law Constant (H): This value describes the partitioning of a chemical between air and water at equilibrium. wikipedia.org A compound with a high H value will tend to move from water into the air, while one with a low H value will prefer to remain in the water phase. wikipedia.org

Specific, experimentally determined data for the vapor pressure and Henry's Law constant of this compound are not available in the reviewed scientific literature. Without these key parameters, a quantitative assessment of this compound's volatilization rate from soil or water surfaces cannot be accurately determined.

Ecotoxicological Principles in Dimetan Research

Biochemical Mechanisms of Toxicity in Non-Target Organisms

The primary biochemical mechanism of toxicity for Dimetan, a carbamate (B1207046) insecticide, in non-target organisms is the inhibition of acetylcholinesterase (AChE). nih.govnih.govnih.gov AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic clefts of the nervous system. nih.govthaiscience.info By breaking down ACh, AChE terminates the nerve signal, allowing the neuron to return to its resting state.

This compound, like other carbamate pesticides, acts as a competitive inhibitor of AChE. nih.govnih.gov The carbamate molecule binds to the active site of the AChE enzyme, a process known as carbamoylation. nih.gov This binding is reversible, but it temporarily prevents ACh from accessing the enzyme's active site. nih.gov Consequently, acetylcholine accumulates in the synapse, leading to continuous stimulation of nerve fibers. nih.gov This overstimulation of the nervous system is the ultimate cause of toxicity.

This mechanism of action is not specific to insects and affects a wide range of non-target organisms that possess a cholinergic nervous system, including other invertebrates, fish, birds, and mammals. thaiscience.infoup.pt The presence and activity of AChE have been demonstrated in various tissues of non-target organisms, such as the brain and muscle of fish, and the adductor muscle and gills of shellfish. up.pt The degree of AChE inhibition can be used as a biomarker to assess the exposure of organisms to carbamate pesticides like this compound. thaiscience.info

It is important to note that while the fundamental mechanism is the same, the sensitivity to AChE inhibition can vary among different species. plos.org For instance, studies have shown that brain AChE in fish can be less sensitive to inhibition by some anticholinesterase compounds compared to terrestrial animals. plos.org

Factors Modifying Ecotoxicity

The ecotoxicity of this compound in the environment is not static but is influenced by a variety of biotic and abiotic factors. These factors can alter the compound's persistence, bioavailability, and ultimately its toxic impact on non-target organisms.

Environmental Conditions:

Temperature: Temperature can significantly influence the toxicity of pesticides. For some carbamates, an increase in temperature has been shown to increase their toxicity to non-target organisms. ctgb.nl This can be due to increased metabolic rates and uptake of the chemical by the organism at higher temperatures. nih.gov Conversely, higher temperatures can also accelerate the degradation of the pesticide in the environment. nih.gov

pH: The pH of the soil and water can affect the stability and degradation rate of carbamates. muni.czmdpi.com Some carbamates are more stable in acidic conditions and degrade more rapidly under alkaline conditions. muni.cz The ionization state of a pesticide, which can be pH-dependent, also influences its bioavailability and toxicity. basf.commarciastoppesticidi.it

Co-exposure to Other Chemicals:

In agricultural settings, organisms are often exposed to a mixture of different chemicals rather than a single compound. The co-exposure of this compound with other pesticides or chemicals can lead to interactive effects that can be synergistic, antagonistic, or additive.

Synergistic Effects: The combined effect of two or more chemicals is greater than the sum of their individual effects. For example, some fungicides have been shown to act synergistically with certain insecticides, increasing their toxicity to non-target organisms like bees. nih.gov Studies on the co-exposure of chlorpyrifos (B1668852) and glyphosate (B1671968) have demonstrated synergistic effects on various toxicological biomarkers in freshwater crayfish. researchgate.net

Antagonistic Effects: The combined effect is less than the sum of the individual effects.

Additive Effects: The combined effect is equal to the sum of the individual effects.

The following table illustrates the effect of temperature on the toxicity of another insecticide, dimethoate (B1670662), to soil organisms. While specific data for this compound is limited, this provides an example of how environmental factors can modify toxicity.

Table 1: Effect of Temperature on the Toxicity of Dimethoate to Soil Organisms bayer.com
OrganismEndpointTemperature (°C)Toxicity Value (mg/kg)
Folsomia candida (Springtail)Reproduction EC50200.29
260.11
Hypoaspis aculeifer (Predatory Mite)Survival LC50206.18
281.42

Methodologies for Environmental Risk Assessment Related to Agricultural Pollutants

The environmental risk assessment (ERA) for agricultural pollutants like this compound is a structured process designed to evaluate the potential adverse effects on non-target organisms and the ecosystem. herts.ac.uknih.gov This assessment is typically conducted in a tiered or stepwise approach. herts.ac.uknih.govccme.caherts.ac.ukepa.gov

Tier 1: Screening-Level Risk Assessment

The initial tier is a conservative screening process. It uses worst-case assumptions to identify pesticides that are unlikely to pose a risk. herts.ac.ukherts.ac.uk This tier involves comparing the Predicted Environmental Concentration (PEC) of the pesticide with the No-Observed-Effect Concentration (NOEC) or other toxicity endpoints (e.g., LC50, EC50) for sensitive non-target organisms. herts.ac.uk A Toxicity-Exposure Ratio (TER) is often calculated. If the TER is above a certain trigger value, the risk is considered acceptable. herts.ac.uk

Higher Tiers: Refined Risk Assessment

If the Tier 1 assessment indicates a potential risk, a more detailed and realistic assessment is conducted in higher tiers (Tier 2, Tier 3, etc.). nih.govccme.caherts.ac.uk These tiers involve:

Refined Exposure Assessment: Using more realistic models and data to estimate the PEC. This might include considering factors like the application method, crop type, and local environmental conditions. herts.ac.uk

Refined Effects Assessment: Generating additional ecotoxicological data on more species, including those that are locally relevant. herts.ac.uk This can involve semi-field (e.g., mesocosms) or full field studies to assess the effects under more natural conditions. nih.govherts.ac.uk

The goal of the tiered approach is to reduce uncertainty in the risk assessment by incorporating more specific and realistic data as the level of concern increases. herts.ac.uknih.gov

The following table provides an example of acute toxicity data for the carbamate insecticide Carbaryl (B1668338) on a non-target aquatic invertebrate, which would be used in a Tier 1 risk assessment.

Table 2: Acute Toxicity of Carbaryl to Daphnia magna
Exposure DurationEndpointToxicity Value (µg/L)Reference
48 hoursLC505.8 mdpi.com

Advanced Analytical Methodologies for Dimetan in Non Biological Matrices

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are foundational steps for the accurate analysis of Dimetan, aiming to isolate the analyte from complex matrices and minimize interferences. The choice of technique depends on the physicochemical properties of this compound, the nature of the sample matrix, and the subsequent analytical method.

Traditional solvent-based extraction remains a widely used technique for the isolation of this compound from solid and liquid matrices. This approach leverages the solubility of this compound in specific organic solvents to separate it from the sample matrix.

The selection of an appropriate solvent is critical and is based on the polarity and solubility of this compound. Common solvents that could be employed for the extraction of a compound like this compound include acetonitrile, hexane, dichloromethane, and ethyl acetate. The efficiency of the extraction can be influenced by several factors, including the solvent-to-sample ratio, extraction time, and temperature. Techniques such as Soxhlet extraction, a continuous extraction method, can be utilized for exhaustive extraction from solid samples by repeatedly passing a heated solvent over the sample. phytojournal.com

Parameter Typical Condition Rationale
Solvent ChoiceAcetonitrile, DichloromethaneBased on the polarity of this compound
Extraction Time2 - 24 hoursTo ensure complete extraction
TemperatureAmbient to boiling point of solventTo enhance solubility and extraction kinetics
Agitation MethodShaking, SonicationTo increase solvent-sample contact

This interactive table provides typical conditions for solvent-based extraction.

Detailed research findings on analogous compounds show that a mixture of solvents can sometimes provide better extraction efficiency than a single solvent. For instance, a mixture of hexane and acetone is often effective for extracting a wide range of organic compounds from soil samples. gcms.cz

To overcome the limitations of traditional solvent-based methods, such as large solvent consumption and long extraction times, more advanced techniques like Solid-Phase Extraction (SPE) and Accelerated Solvent Extraction (ASE) are employed.

Solid-Phase Extraction (SPE) is a selective sample preparation technique that isolates analytes from a liquid sample by adsorbing them onto a solid sorbent. sigmaaldrich.com The choice of sorbent is crucial for the selective retention of this compound. For a compound with moderate polarity, a C18 or a polymeric sorbent could be suitable. The SPE process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a small volume of a strong solvent. researchgate.net This technique not only cleans up the sample but also allows for the pre-concentration of this compound, thereby increasing the sensitivity of the subsequent analysis.

SPE Step Purpose Typical Solvents/Reagents
ConditioningTo activate the sorbentMethanol, followed by water
Sample LoadingTo retain the analyte on the sorbentSample dissolved in an appropriate solvent
WashingTo remove interferencesA weak solvent that does not elute the analyte
ElutionTo recover the analyteA strong organic solvent (e.g., acetonitrile, ethyl acetate)

This interactive table outlines the steps and typical solvents used in Solid-Phase Extraction.

ASE Parameter Typical Range Effect on Extraction
Temperature50 - 200 °CIncreases extraction efficiency and speed
Pressure1000 - 2000 psiMaintains solvent in a liquid state above its boiling point
SolventHexane, Acetone, DichloromethaneChosen based on analyte solubility
Static Time5 - 10 minutesAllows for diffusion of the analyte into the solvent

This interactive table shows typical parameters for Accelerated Solvent Extraction.

Environmental samples, such as soil, water, and sediment, are often complex and contain various co-extractives that can interfere with the analysis of this compound, leading to what is known as matrix effects. chromatographyonline.com Matrix effects can cause either suppression or enhancement of the analytical signal, leading to inaccurate quantification. nih.gov

Several strategies can be employed to mitigate matrix effects. One common approach is the use of matrix-matched calibration standards, where the calibration standards are prepared in an extract of a blank matrix that is similar to the samples being analyzed. youtube.com This helps to compensate for the signal suppression or enhancement caused by the matrix components.

Another effective strategy is the use of internal standards, particularly isotopically labeled standards of this compound. Since an isotopically labeled internal standard has nearly identical chemical and physical properties to the native analyte, it will be affected by the matrix in the same way, thus allowing for accurate correction of the analytical signal. nih.gov

Dilution of the sample extract can also be a simple yet effective way to reduce the concentration of interfering matrix components, thereby minimizing their impact on the analysis. chromatographyonline.com However, dilution may also lower the analyte concentration, potentially compromising the sensitivity of the method.

Chromatographic and Spectrometric Identification and Quantification

Following sample preparation and extraction, advanced chromatographic and spectrometric techniques are utilized for the separation, identification, and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample extract is vaporized and separated into its components as it travels through a capillary column. scioninstruments.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the compound, allowing for its unambiguous identification. youtube.com

For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored. This significantly increases the sensitivity and selectivity of the analysis. wikipedia.org

GC-MS Parameter Typical Setting Purpose
ColumnDB-5ms, HP-5msProvides separation based on boiling point and polarity
Injection ModeSplitlessTo maximize the transfer of analyte onto the column for trace analysis
Oven Temperature ProgramRamped from low to high temperatureTo achieve optimal separation of components
Ionization ModeElectron Ionization (EI)To generate reproducible mass spectra for library matching
MS Detection ModeFull Scan / Selected Ion Monitoring (SIM)For identification and quantification, respectively

This interactive table details typical parameters for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the technique of choice for the analysis of a wide range of environmental contaminants, including those that are not amenable to GC-MS due to their polarity or thermal instability. chromatographyonline.com LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of this compound at very low concentrations. researchgate.netspectroscopyonline.com

In LC-MS/MS, the sample extract is first separated by liquid chromatography. The separated components are then introduced into the mass spectrometer, which consists of two mass analyzers in series (tandem mass spectrometry). The first mass analyzer selects the precursor ion of this compound, which is then fragmented in a collision cell. The second mass analyzer then separates and detects the resulting product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and significantly reduces background noise, leading to very low detection limits. researchgate.net

LC-MS/MS Parameter Typical Setting Purpose
LC ColumnC18 reversed-phaseFor separation of moderately polar to nonpolar compounds
Mobile PhaseGradient of water and organic solvent (e.g., acetonitrile, methanol) with additivesTo achieve efficient separation
Ionization SourceElectrospray Ionization (ESI)Suitable for a wide range of compound polarities
MS/MS ModeSelected Reaction Monitoring (SRM)For highly selective and sensitive quantification
Precursor/Product IonsSpecific to this compoundFor unambiguous identification and quantification

This interactive table outlines typical parameters for LC-MS/MS analysis.

The complexity of environmental matrices often necessitates careful optimization of LC-MS/MS parameters to minimize matrix effects and ensure accurate quantification of this compound. researchgate.net

Method Validation and Quality Assurance in Environmental Monitoring

The reliable quantification of this compound in non-biological matrices, such as soil, water, and sediment, is fundamentally reliant on robust analytical methodologies. To ensure the data generated for environmental monitoring purposes is accurate, precise, and defensible, comprehensive method validation and stringent quality assurance (QA) and quality control (QC) procedures are imperative. While specific validated methods for this compound are not extensively documented in recent literature, the principles and practices applied to the broader class of carbamate (B1207046) insecticides are directly applicable. Analytical methods for carbamates, and by extension this compound, typically involve techniques such as high-performance liquid chromatography (HPLC) with post-column derivatization and fluorescence detection, or gas chromatography-mass spectrometry (GC-MS) after a suitable derivatization step.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the environmental monitoring of this compound, this involves the systematic evaluation of several key performance parameters to ensure the method is reliable for the sample matrix .

Key Method Validation Parameters:

Linearity: Establishes the relationship between the concentration of the analyte and the analytical signal. A linear calibration curve is generated by analyzing a series of standards of known concentrations. For carbamate analysis, a linear response is typically demonstrated over a specific concentration range, with a correlation coefficient (r²) of ≥0.99 being the general acceptance criterion.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. It is often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is crucial for environmental monitoring as it defines the lower boundary for reporting quantitative results. It is commonly calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.

Accuracy: Refers to the closeness of a measured value to the true value. It is typically assessed through recovery studies by spiking a blank environmental matrix with a known concentration of this compound and calculating the percentage of the analyte recovered. Acceptable recovery ranges are often set between 70% and 120%.

Precision: The degree of agreement among independent measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Reproducibility (Inter-day precision): The precision obtained under different conditions, such as on different days, with different analysts, or on different instruments. An RSD of ≤20% is generally considered acceptable.

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This is particularly important in complex environmental samples that may contain interfering substances. Mass spectrometry-based methods offer high selectivity.

The following table provides hypothetical yet representative method validation parameters for the analysis of a carbamate insecticide like this compound in water and soil, based on common analytical techniques.

ParameterWater (HPLC-Fluorescence)Soil (GC-MS)
Linearity Range (µg/L or µg/kg) 0.5 - 100 µg/L5 - 500 µg/kg
Correlation Coefficient (r²) > 0.995> 0.995
LOD (µg/L or µg/kg) 0.1 µg/L1.5 µg/kg
LOQ (µg/L or µg/kg) 0.5 µg/L5.0 µg/kg
Accuracy (Recovery %) 85 - 110%80 - 115%
Precision (RSD %) < 15%< 20%

Quality Assurance and Quality Control (QA/QC) in Environmental Monitoring

Quality assurance encompasses all the planned and systematic activities implemented to ensure that quality requirements for a product or service will be fulfilled. Quality control, on the other hand, refers to the operational techniques and activities used to fulfill requirements for quality. In the context of this compound monitoring, a robust QA/QC program is essential for generating credible data.

Essential QA/QC Practices:

Standard Operating Procedures (SOPs): Detailed, written instructions for all analytical procedures to ensure consistency.

Calibration: Regular calibration of analytical instruments using certified reference materials.

Method Blanks: An analyte-free matrix that is carried through the entire analytical process. Method blanks are used to assess for contamination during sample preparation and analysis.

Matrix Spikes: A known amount of the analyte is added to a sample prior to extraction and analysis. Matrix spikes are used to evaluate the effect of the sample matrix on the analytical method's performance, specifically its accuracy.

Duplicate Samples: A second aliquot of a sample that is analyzed independently. Duplicates are used to assess the precision of the entire analytical process.

Laboratory Control Samples (LCS): A well-characterized, analyte-free matrix spiked with a known concentration of the analyte. The LCS is analyzed with each batch of samples to monitor the performance of the analytical method.

Proficiency Testing (PT) Samples: Samples with known concentrations of the analyte provided by an external organization. Successful analysis of PT samples provides an independent assessment of the laboratory's analytical performance.

The following table outlines a typical quality control sample analysis scheme for a batch of environmental samples being analyzed for this compound.

QC Sample TypeFrequencyAcceptance CriteriaPurpose
Method Blank One per batch of 20 samplesBelow LODMonitor for contamination
Laboratory Control Sample (LCS) One per batch of 20 samples70-130% recoveryMonitor method performance
Matrix Spike/Matrix Spike Duplicate (MS/MSD) One pair per batch of 20 samples70-130% recovery; RPD < 20%Assess matrix effects and precision
Calibration Verification Standard Every 10-12 samples± 15% of true valueVerify instrument calibration

By implementing a comprehensive method validation protocol and adhering to stringent QA/QC procedures, laboratories can ensure that the data generated for the environmental monitoring of this compound is of high quality, reliable, and suitable for its intended use in risk assessment and regulatory decision-making.

Chemical Synthesis and Structure Activity Relationship Studies of Dimetan and Analogs

Established Synthetic Pathways for Carbamate (B1207046) Insecticides, Including Dimetan

The synthesis of carbamate insecticides has evolved from classical methods, often involving hazardous reagents, to more refined processes. Generally, carbamates are esters of carbamic acid (NH₂COOH). wikipedia.org The commercial production of these insecticides began in the 1950s. who.int

Traditional and widely established synthetic routes for carbamates include:

Reaction with Isocyanates : This method involves reacting an alcohol or phenol (B47542) with a suitable isocyanate (R-N=C=O). The reaction of 1-naphthol (B170400) with methyl isocyanate to produce Carbaryl (B1668338) is a classic example of this pathway. arsdcollege.ac.in

Reaction with Carbamoyl (B1232498) Chlorides : This pathway utilizes a carbamoyl chloride (R₂NCOCl) which reacts with an alcohol or phenol. The synthesis of this compound, chemically known as (5,5-dimethyl-3-oxocyclohex-1-en-1-yl) N,N-dimethylcarbamate, can be achieved through the condensation of 5,5-dimethyldihydroresorcinol (dimedone) with dimethylcarbamic acid chloride.

Phosgene-based Synthesis : Phosgene (COCl₂) can be reacted with an alcohol or phenol to form a chloroformate intermediate. Subsequent reaction of this intermediate with an amine yields the desired carbamate. google.com While effective, this method involves the highly toxic and corrosive phosgene, posing significant safety and environmental concerns. psu.edu

These pathways are summarized in the table below.

Synthetic Pathway General Reactants Key Intermediate (if any) Example Product Primary Concerns
Isocyanate RouteAlcohol/Phenol + Isocyanate-CarbarylUse of isocyanates
Carbamoyl Chloride RouteAlcohol/Phenol + Carbamoyl Chloride-This compoundUse of carbamoyl chlorides
Phosgene RouteAlcohol/Phenol + Phosgene, then AmineChloroformateVarious CarbamatesUse of highly toxic phosgene

Derivatization Strategies for Modified Carbamate Structures

The modification of existing carbamate structures through derivatization is a key strategy for developing new insecticides with improved properties. Derivatization can target different parts of the carbamate molecule to alter its physical, chemical, and biological characteristics.

Common derivatization strategies include:

Modification of the Phenolic or Enolic Group : Altering the alcohol or phenol portion of the molecule is a primary method for creating new analogs. For instance, the development of various phenyl carbamates involved substituting different groups onto the phenyl ring to study their effect on insecticidal activity. pageplace.de

Modification of the Carbamate Moiety : The amine part of the carbamate ester can be altered. For example, replacing the N,N-dimethylcarbamate group with an N-methylcarbamate can significantly impact the compound's stability and activity. While N-monomethylcarbamates of enols related to this compound showed some insecticidal properties, they were often too unstable for practical application. who.int

Hydrolysis and Re-esterification/Derivatization : A common laboratory technique involves the hydrolysis of the carbamate ester linkage to yield the parent phenol. acs.org This phenol can then be reacted with various agents, such as methanesulfonyl chloride, to form new derivatives (mesylates). acs.org While often used for analytical purposes to make the compounds suitable for gas-liquid chromatography, this principle can be applied to synthesize novel compounds with different functional groups. acs.orgresearchgate.net

Intermediate-based Synthesis : The generation of an isocyanate intermediate, often through rearrangements like the Hofmann or Curtius reactions, allows for the synthesis of a wide range of carbamates by trapping the isocyanate with different alcohols. scielo.br This provides a versatile platform for creating diverse structural analogs.

Structure-Activity Relationship (SAR) Investigations for Enhanced Insecticidal Potency and Selectivity

The insecticidal action of carbamates stems from their ability to inhibit the enzyme acetylcholinesterase (AChE) in the nervous system of insects. wikipedia.orgwho.int Structure-Activity Relationship (SAR) studies aim to understand how specific molecular features contribute to this inhibition, guiding the design of more potent and selective insecticides. nih.govdrugdesign.org

Key findings from SAR investigations on carbamates include:

Structural Complementarity : A crucial factor for high anticholinesterase activity is the "fit" of the carbamate molecule into the active site of the AChE enzyme. nih.govtandfonline.com The molecule acts as a substrate with a very low turnover number, effectively blocking the enzyme. nih.gov

The Role of the Ring System : The nature of the aromatic or heterocyclic ring system is critical. Early research at Geigy synthesized dimethylcarbamates of heterocyclic enols, which included compounds like this compound, Pyrolan, and Isolan. who.int These were found to be highly toxic to specific insects like aphids and houseflies but possessed narrow activity spectra, limiting their widespread use. who.int

Substituent Effects : For phenyl carbamates, the position and electronic properties of substituents on the phenyl ring significantly influence activity. SAR studies have established that the basic structure of a potent carbamate should contain an aryl group. pageplace.de Steric bulk can also be a determining factor, with excessively large groups leading to a loss of activity. nih.gov

The Carbamate Group : The nature of the N-substituents on the carbamate group affects both the compound's binding affinity to AChE and its metabolic stability. For instance, N-methylcarbamates are common among commercial insecticides like Carbaryl and Carbofuran. arsdcollege.ac.in

The table below illustrates the relationship between the structure of this compound and some of its conceptual analogs.

Compound Name Core Structure Carbamate Group Key SAR Insight
This compound Cyclohexenone enolN,N-dimethylcarbamateHigh toxicity to specific insects (e.g., houseflies), but a narrow spectrum of activity. who.int
Pyrolan Pyrazolone enolN,N-dimethylcarbamateSimilar to this compound, a heterocyclic enol dimethylcarbamate (B8479999) with high but selective toxicity. who.int
Carbofuran Benzofuran (B130515) phenolN-methylcarbamateA broad-spectrum insecticide, indicating the importance of the N-methylcarbamate group and the benzofuran ring system for wider activity. arsdcollege.ac.in
Propoxur PhenylN-methylcarbamateA phenyl-N-methylcarbamate where the position of the alkoxy group on the phenyl ring is critical for activity. researchgate.net

Sustainable and Green Chemistry Approaches in Carbamate Synthesis

In response to the environmental and safety hazards associated with traditional carbamate synthesis, particularly the use of phosgene, significant research has focused on developing "green" and sustainable alternatives. psu.edumdpi.com

Key green chemistry strategies include:

Carbon Dioxide (CO₂) as a C1 Source : Utilizing CO₂ as an abundant, non-toxic, and renewable C1 building block is a highly attractive alternative to phosgene. psu.edursc.org This approach involves reacting CO₂ with amines and alcohols to form carbamates, often facilitated by catalysts and dehydrating agents. psu.edu Continuous flow methodologies for this process have been developed, significantly reducing reaction times. acs.org

Use of Alternative Carbonylating Agents : Dimethyl carbonate (DMC) and urea (B33335) are being used as safer carbonylating agents. researchgate.netsci-hub.segoogle.com Ionic liquids have been shown to effectively catalyze the reaction of amines with DMC to selectively produce carbamates. sci-hub.se Zinc chloride has been employed as a catalyst for reactions involving alcohols and urea. researchgate.net

Catalyst Development : Research into new catalytic systems aims to improve reaction efficiency and selectivity under mild conditions. Mixed metal oxide catalysts have been developed for the synthesis of aromatic carbamates from amines and dialkyl carbonates. google.com

Solvent-Free and Efficient Methodologies : One-pot synthesis methods that proceed in water or under solvent-free conditions are being explored. banglajol.infoorganic-chemistry.org For example, a method for transforming Boc-protected amines into carbamates using only a base (lithium tert-butoxide) has been developed, avoiding hazardous reagents and metal catalysts. rsc.org Another approach involves the Hofmann rearrangement using green oxidants like oxone in a one-pot process. mdpi.com

These green approaches aim to make carbamate production more environmentally benign by reducing waste, avoiding toxic reagents, and improving atom economy. banglajol.info

Future Directions in Dimetan Research

Development of Next-Generation Pest Management Strategies Involving Carbamates

The future of pest control is moving away from broad-spectrum chemical application and towards more targeted, sustainable, and integrated approaches. For carbamates like Dimetan, this involves significant research and development in several key areas. Innovations are centered on creating advanced formulations, such as micro-encapsulation and slow-release products, which improve the efficiency, longevity, and safety of these insecticides dataintelo.com. The development of eco-friendly formulations is also a priority, aiming to reduce the environmental impact of carbamate (B1207046) use futuremarketinsights.com.

A major driver for innovation is the increasing prevalence of pest resistance to conventional treatments futuremarketinsights.comopenpr.com. Consequently, R&D efforts are being channeled into next-generation carbamate insecticides designed to be effective against resistant pest populations futuremarketinsights.comopenpr.com. These new products often feature lower toxicity profiles and are designed to be more compatible with Integrated Pest Management (IPM) programs dataintelo.comopenpr.com. IPM strategies represent a holistic approach that combines biological, cultural, mechanical, and chemical tools to manage pests, and the integration of newer, safer carbamates is a key component of this strategy dataintelo.com. The goal is to provide cost-effective and efficient pest management solutions, particularly for large-scale agriculture in emerging economies, while addressing the dual needs of food security and public health futuremarketinsights.comopenpr.commordorintelligence.com.

Table 1: Innovations in Carbamate Pest Management

Area of DevelopmentDescriptionKey Objectives
Advanced Formulations Development of micro-encapsulated and slow-release versions of carbamates.Enhance efficiency and longevity, improve environmental friendliness, and increase safety dataintelo.com.
Eco-Friendly Products Creation of carbamate insecticides with improved environmental profiles and lower toxicity.Reduce non-target impacts and align with sustainable agricultural practices futuremarketinsights.com.
Combating Resistance Designing new carbamate-based solutions specifically to combat growing insect resistance.Maintain efficacy against pests that have developed resistance to older chemistries futuremarketinsights.comopenpr.com.
IPM Integration Incorporating advanced carbamates into holistic Integrated Pest Management programs.Minimize reliance on chemical-only approaches by combining multiple pest control methods dataintelo.comopenpr.com.

Advanced Understanding of Environmental Remediation Techniques for this compound Contamination

As the use of carbamates continues, so does the concern over their potential environmental contamination. Future research is increasingly focused on developing and refining effective remediation techniques for sites contaminated with pesticides like this compound. Remediation strategies are broadly categorized into physical, chemical, and biological methods, each with specific applications for carbamate contamination.

Chemical remediation techniques such as stabilization and chemical fixation are promising areas of research. These methods use reactive substances to bind with contaminants like this compound, changing their chemical composition to make them less mobile, less toxic, and easier to manage researchgate.net. Soil leaching is another technique being explored, where extractant solvents are used to wash the contaminated soil and remove the pollutants researchgate.netmdpi.com.

Biological methods, which are often more environmentally friendly, are also a key focus. Phytoremediation, for instance, uses plants to absorb and break down contaminants in the soil mdpi.com. While effective and less prone to causing secondary pollution, this method can be time-consuming mdpi.com. Microbial remediation, which utilizes microorganisms to degrade the chemical compounds, is another significant area of biological research mdpi.com. The selection of the most appropriate technique often depends on the specific circumstances of the contamination, and in many cases, a combination of different technologies may be most effective mdpi.com.

Table 2: Environmental Remediation Approaches for Carbamate Contamination

Remediation CategoryTechniqueDescription
Chemical Stabilization/FixationInvolves adding substances to the soil that chemically bind to the contaminant, reducing its mobility and bioavailability researchgate.netmdpi.com.
Chemical Soil LeachingUses chemical solutions (e.g., acids) to wash the contaminant out of the soil for collection and disposal mdpi.com.
Physical Thermal DesorptionEmploys heat to volatilize the contaminants from the soil, after which they can be collected and treated mdpi.com.
Biological PhytoremediationThe use of specific plants to absorb, accumulate, and/or degrade contaminants from soil and water mdpi.com.
Biological Microbial RemediationUtilizes microorganisms to break down the chemical structure of the pesticide into less harmful compounds mdpi.com.

Integration of Omics Technologies in Understanding Resistance Mechanisms

The emergence of insecticide resistance is a major threat to global public health and food security, making it a primary focus for future research nih.govcitedrive.com. Understanding the molecular mechanisms behind how pests develop resistance to carbamates like this compound is crucial for developing effective counter-strategies nih.govcitedrive.comresearchgate.net. The integration of "omics" technologies is at the forefront of this research, offering a comprehensive view of the biological processes involved.

Omics approaches provide high-throughput screening of DNA (genomics), RNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics) researchgate.netmdpi.com. These technologies allow scientists to identify the specific genes, enzymes, and metabolic pathways associated with insecticide resistance nih.govnih.gov.

Genomics helps identify genes and target-site mutations that confer resistance nih.govresearchgate.net.

Transcriptomics reveals how gene expression patterns change in response to insecticide exposure nih.govresearchgate.net.

Proteomics and Metabolomics offer insights into the proteins and metabolic pathways involved in the detoxification of insecticides within the pest nih.govresearchgate.netnih.gov.

By integrating data from these different omics platforms, researchers can build a holistic picture of the intricate interactions and regulatory networks that lead to resistance researchgate.netnih.gov. This detailed molecular knowledge is essential for developing novel insecticides and targeted interventions to control resistant pest populations effectively nih.govcitedrive.comresearchgate.net. Furthermore, this data can be used to construct predictive models for resistance, aiding in the development of proactive pest management strategies nih.govresearchgate.net.

Predictive Modeling for Environmental Fate and Ecotoxicological Impact

To better assess the risks associated with carbamates like this compound, future research will heavily rely on the development and refinement of predictive models. These computational tools are essential for estimating how a chemical will behave in the environment and what its potential toxicological effects will be on non-target organisms.

Quantitative Structure-Toxicity Relationship (QSTR) models are a key area of this research. mdpi.com. QSTR models use the molecular structure of a chemical to predict its toxicity, which can help in designing new compounds with lower environmental risk mdpi.com. These models establish a mathematical relationship between molecular descriptors and toxicity, allowing for the prediction of adverse effects without extensive animal testing mdpi.com.

Environmental Fate Models (EFMs) are another critical tool used to predict the distribution, concentration, and persistence of chemicals in the environment mdpi.comresearchgate.net. These models integrate information on a chemical's properties with environmental data to simulate its movement through air, water, and soil researchgate.netrsc.org. There are several types of EFMs, including multimedia compartmental models and spatial river/watershed models, which provide predictions at different scales mdpi.com. The outputs of these models, known as Predicted Environmental Concentrations (PECs), are crucial for conducting risk assessments mdpi.com.

Research in this area also focuses on understanding the ecotoxicological impact on various organisms. Studies using models like the zebrafish have shown that carbamates can induce oxidative stress, apoptosis, and morphological defects during embryonic development, highlighting the potential risks to aquatic ecosystems korea.ac.krx-mol.net. By combining advanced environmental fate modeling with ecotoxicological data, researchers can create a more comprehensive and predictive picture of the potential impacts of this compound, guiding regulatory decisions and promoting safer use practices rsc.orgnih.gov.

Q & A

Q. Example Workflow :

Literature synthesis : Catalog discrepancies in IC50_{50} values for this compound.

Variable isolation : Test hypotheses (e.g., solvent effects on bioavailability).

Re-analysis : Use Bayesian statistics to quantify uncertainty .

How can computational modeling enhance the design of this compound derivatives with improved efficacy?

  • Molecular docking : Predict binding affinities to target receptors (e.g., using AutoDock Vina).
  • QSAR models : Corrogate structural features (e.g., substituent electronegativity) with activity data .
  • Validation : Cross-validate predictions with in vitro assays to refine algorithms .

Table 2 : Key Parameters for Computational Optimization

ParameterImpact on EfficacyTools
LogPMembrane permeabilityChemAxon, MarvinSketch
H-bond donorsTarget interaction strengthSchrödinger Suite
Torsional strainConformational flexibilityGaussian (DFT calculations)

What frameworks address ethical and methodological challenges in cross-disciplinary this compound research (e.g., toxicology + materials science)?

  • Ethical review : Obtain institutional approval for human/animal studies, emphasizing risk-benefit analysis .
  • Interdisciplinary collaboration : Integrate domain-specific protocols (e.g., OECD guidelines for toxicity testing + ASTM standards for material stability) .
  • Data harmonization : Use ontologies (e.g., ChEBI, PubChem) to standardize terminology across fields .

Methodological Best Practices

  • Reproducibility : Archive raw data and code in repositories like Zenodo or Figshare .
  • Conflict resolution : Predefine criteria for excluding outliers (e.g., Grubbs’ test for instrumental errors) .
  • Iterative refinement : Pilot studies to optimize parameters (e.g., reaction time, temperature gradients) before large-scale experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.